molecular formula C10H12ClF2NO2 B8179722 (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride

(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride

Cat. No.: B8179722
M. Wt: 251.66 g/mol
InChI Key: JSUDTKJIUZNGOH-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an amino group and a difluorophenyl group attached to a butanoic acid backbone, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with a suitable butanoic acid derivative under controlled conditions. The process may involve the use of catalysts and specific solvents to achieve the desired stereochemistry and purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors or continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .

Scientific Research Applications

(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and difluorophenyl moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • (3S)-4-(2,4-Difluorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • 2,4-Difluorophenylboronic acid
  • 2,4-Difluorothiophenol

Comparison: Compared to these similar compounds, (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a difluorophenyl group. These features confer distinct reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUDTKJIUZNGOH-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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